molecular formula C12H7BrClFO3S B2479371 4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride CAS No. 1525100-03-1

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride

Cat. No.: B2479371
CAS No.: 1525100-03-1
M. Wt: 365.6
InChI Key: KTZGOLHPYXDEII-UHFFFAOYSA-N
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Description

“4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C12H7BrClFO3S. It has a molecular weight of 365.6 . This compound is used in research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a fluoro group, and a sulfonyl chloride group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of New Reagents and Synthesis Pathways : The compound plays a role in developing new chemical reagents. For example, 1-bromoethene-1-sulfonyl fluoride, a fluorosulfonylation reagent, shows potential as a tris-electrophile and for sulfur(vi) fluoride exchange (SuFEx) clickable material, enriching the SuFEx tool cabinet (Leng & Qin, 2018).
  • Innovations in Organic Synthesis : It's used in palladium-catalyzed direct sulfonylation of 2-aryloxypyridines for synthesizing ortho-sulfonylated phenols, applicable to both electron-rich and electron-deficient substrates (Xu et al., 2015).

Material Science and Polymer Development

  • Polymer and Material Science : It contributes to the development of hyperbranched poly(arylene ether sulfone)s, used in advanced material applications. The synthesis involves nucleophilic aromatic substitution polymerization, indicating its role in crafting new polymeric materials (Himmelberg & Fossum, 2005).
  • Formation of Sulfonyl Aromatic Alcohols : It is involved in the electrolysis of dyes, leading to the identification of sulfonyl aromatic alcohols. This application suggests its potential in dye chemistry and the study of electrolytic processes (Elizalde-González et al., 2012).

Catalysis and Reaction Mechanisms

  • Catalytic Applications : It has been used in Friedel-Crafts sulfonylation reactions, where its reactivity is enhanced in unconventional media like ionic liquids, leading to high yields of diaryl sulfones (Nara et al., 2001).
  • Synthesis of Complex Magnesium Compounds : The compound is integral in synthesizing magnesium complexes with sulfonate phenoxide ligands, acting as efficient catalysts for ring-opening polymerization of various monomers (Chen et al., 2010).

Crystallography and Molecular Structure Analysis

  • Studying Polymorphism in Aromatic Sulfonamides : Its derivatives are used to examine the effects of fluorine groups on the polymorphism of aromatic sulfonamides, aiding in understanding molecular structures and interactions (Terada et al., 2012).

Properties

IUPAC Name

4-(2-bromo-5-fluorophenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClFO3S/c13-11-6-1-8(15)7-12(11)18-9-2-4-10(5-3-9)19(14,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGOLHPYXDEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)F)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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